molecular formula C9H7ClF3N3O2 B2716073 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride CAS No. 1989659-53-1

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride

Cat. No.: B2716073
CAS No.: 1989659-53-1
M. Wt: 281.62
InChI Key: PLUZWQCKRHRWAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursorsThe final step involves the carboxylation of the pyridine ring and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the trifluoromethyl group or other parts of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)pyridine-2-carboxylic acid
  • 2-bromo-5-(trifluoromethyl)pyridine
  • 2-iodo-5-trifluoromethylpyridine

Uniqueness

1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride is unique due to its imidazo[4,5-c]pyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-2-(trifluoromethyl)imidazo[4,5-c]pyridine-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2.ClH/c1-15-6-4(7(16)17)2-13-3-5(6)14-8(15)9(10,11)12;/h2-3H,1H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUZWQCKRHRWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2C(=O)O)N=C1C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-53-1
Record name 1-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.